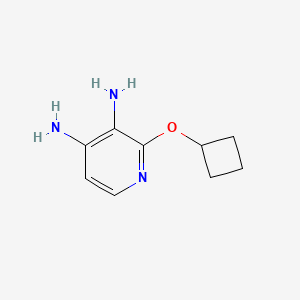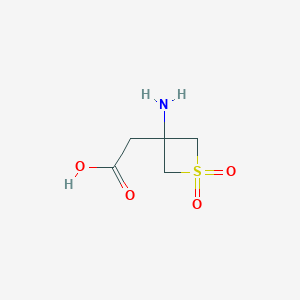
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine is a chemical compound with the molecular formula C15H21N It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tetrahydronaphthalene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of 1-(chloromethyl)-1,2,3,4-tetrahydronaphthalene with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the reactants in an appropriate solvent like toluene or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible functionalities.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carbonylated derivatives, while substitution reactions could introduce various functional groups onto the pyrrolidine ring.
科学的研究の応用
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrahydronaphthalene moiety can enhance the compound’s binding affinity and specificity for certain targets, while the pyrrolidine ring can influence the compound’s overall pharmacokinetic properties.
類似化合物との比較
Similar Compounds
Pyrrolidine: The parent compound, which lacks the tetrahydronaphthalene moiety.
Tetrahydronaphthalene: A structural component of the compound, which can be found in various other chemical entities.
N-Methylpyrrolidine: A derivative of pyrrolidine with a methyl group attached to the nitrogen atom.
Uniqueness
2-(1,2,3,4-Tetrahydronaphthalen-1-ylmethyl)pyrrolidine is unique due to the combination of the tetrahydronaphthalene moiety and the pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields .
特性
分子式 |
C15H21N |
|---|---|
分子量 |
215.33 g/mol |
IUPAC名 |
2-(1,2,3,4-tetrahydronaphthalen-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H21N/c1-2-9-15-12(5-1)6-3-7-13(15)11-14-8-4-10-16-14/h1-2,5,9,13-14,16H,3-4,6-8,10-11H2 |
InChIキー |
UCYUPQSMEYOYIB-UHFFFAOYSA-N |
正規SMILES |
C1CC(C2=CC=CC=C2C1)CC3CCCN3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Prop-2-en-1-yl)-1H-pyrazol-5-yl]methanesulfonyl chloride](/img/structure/B13313455.png)
amine](/img/structure/B13313459.png)
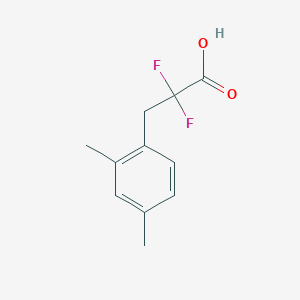
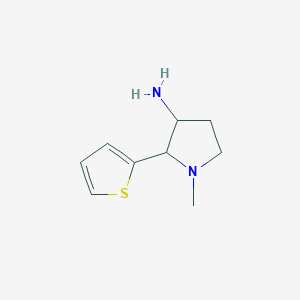
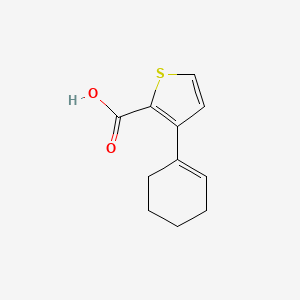
amine](/img/structure/B13313473.png)
![2-[(3-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B13313477.png)

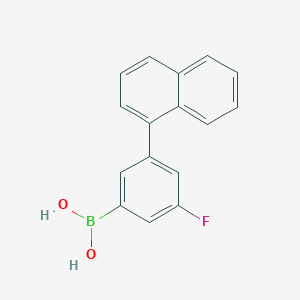

![2-{[(4-Chlorophenyl)methyl]amino}propane-1,3-diol](/img/structure/B13313499.png)
![tert-Butyl N-[2-(4-formylbenzenesulfonyl)ethyl]carbamate](/img/structure/B13313515.png)
